molecular formula C14H8ClFN2O B5717429 5-(4-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

5-(4-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B5717429
M. Wt: 274.68 g/mol
InChI Key: GLECYCWYTVAUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the oxadiazole family and has a molecular formula of C12H6ClFNO.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins in the target organism.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its potential anticancer, antifungal, and antibacterial activities. It has also been shown to exhibit fluorescent properties, making it useful as a probe in biological imaging studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 5-(4-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. One potential direction is to further investigate its potential anticancer, antifungal, and antibacterial activities and to develop it as a therapeutic agent. Another direction is to explore its potential applications in material science, particularly in the development of fluorescent probes and conjugated polymers. Additionally, further studies are needed to assess its potential toxicity and to determine its safety profile for various applications.

Synthesis Methods

The synthesis of 5-(4-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole can be achieved through various methods. One of the most common methods involves the reaction of 4-chlorobenzoic acid hydrazide with 4-fluorobenzoyl chloride in the presence of a suitable base such as triethylamine. The resulting product is then cyclized in the presence of polyphosphoric acid to yield 5-(4-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole.

Scientific Research Applications

5-(4-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, it has been investigated for its anticancer, antifungal, and antibacterial properties. In material science, it has been studied for its potential applications as a fluorescent probe and in the synthesis of conjugated polymers. In agriculture, it has been investigated for its potential use as a pesticide.

properties

IUPAC Name

5-(4-chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFN2O/c15-11-5-1-10(2-6-11)14-17-13(18-19-14)9-3-7-12(16)8-4-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLECYCWYTVAUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

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